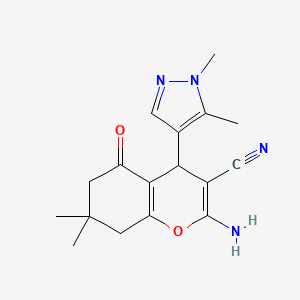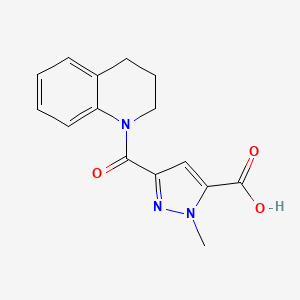![molecular formula C22H27NO4 B4877346 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-isopropoxyphenyl)acrylamide](/img/structure/B4877346.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-isopropoxyphenyl)acrylamide
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-isopropoxyphenyl)acrylamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. DPA is a synthetic compound that has been developed as a potential inhibitor of certain enzymes and receptors in the body.
Mécanisme D'action
The mechanism of action of DPA involves its ability to inhibit the activity of certain enzymes and receptors in the body. Specifically, DPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, DPA may increase the levels of acetylcholine in the brain, which may have implications for the treatment of neurodegenerative diseases. DPA has also been shown to inhibit the activity of certain receptors in the body, including the sigma-1 receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPA are still being studied, but early research suggests that it may have a range of effects on the body. In addition to its effects on acetylcholinesterase and the sigma-1 receptor, DPA has been shown to have anti-inflammatory and antioxidant effects. It may also have implications for the regulation of blood glucose levels and the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPA in lab experiments is its specificity for certain enzymes and receptors, which allows researchers to study the effects of inhibiting these targets. DPA is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, one limitation of using DPA is that it may have off-target effects on other enzymes and receptors in the body, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on DPA. One area of focus is the development of new compounds based on the DPA scaffold that have improved specificity and efficacy. Another area of focus is the study of the effects of DPA on various physiological processes, including inflammation, oxidative stress, and glucose regulation. Additionally, further research is needed to fully understand the mechanism of action of DPA and its potential applications in the treatment of neurodegenerative diseases and cancer.
Applications De Recherche Scientifique
DPA has been studied for its potential use as a research tool in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DPA has been shown to inhibit the activity of certain enzymes and receptors in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, DPA has been studied as a potential inhibitor of certain enzymes that are overexpressed in cancer cells, which may lead to the development of new cancer therapies. In drug discovery, DPA has been used as a scaffold for the development of new compounds that target specific enzymes and receptors in the body.
Propriétés
IUPAC Name |
(Z)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-yloxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-16(2)27-19-9-5-17(6-10-19)8-12-22(24)23-14-13-18-7-11-20(25-3)21(15-18)26-4/h5-12,15-16H,13-14H2,1-4H3,(H,23,24)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNXTGKOAFVBHH-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=CC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C\C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877269.png)

![3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4877293.png)

![1-(4-methoxybenzyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877300.png)
![5-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B4877305.png)
![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877317.png)

![N-(5-chloro-2-phenoxyphenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4877332.png)
![2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate](/img/structure/B4877337.png)
![N-benzyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4877345.png)
![methyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4877349.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4877355.png)
![N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]-N~2~-(phenylacetyl)glycinamide](/img/structure/B4877360.png)